1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione
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Description
Synthesis Analysis
The synthesis of this compound could involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a fluorophenyl group and a piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its molecular structure. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Apoptosis Induction
This compound has been found to induce apoptosis in certain cell lines. For example, a similar compound was found to induce apoptosis in BT-474 cells . This suggests that “1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione” might have potential applications in cancer research, particularly in the development of treatments that target apoptosis pathways.
Antifungal Activity
Compounds with similar structures have been found to display antifungal activity against certain strains of Candida . This suggests that “1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione” might have potential applications in the development of antifungal treatments.
Inhibition of Colony Formation
Similar compounds have been found to inhibit colony formation in certain cell lines in a concentration-dependent manner . This suggests that “1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione” might have potential applications in cancer research, particularly in the development of treatments that inhibit tumor growth.
properties
IUPAC Name |
1-cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDHNYWKQLAUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
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